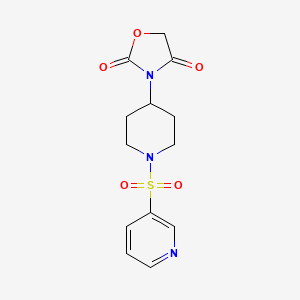

3-(1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

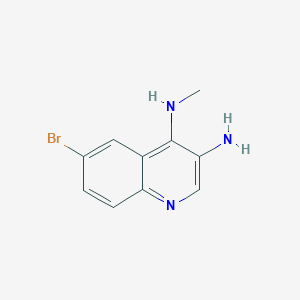

“3-(1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxazolidine-2,4-dione” is a chemical compound with the molecular formula C13H15N3O5S. It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in the pharmaceutical industry . A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis

The molecular structure of “this compound” includes a piperidine ring, which is a common structural feature in many pharmacologically active drugs . The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra .Chemical Reactions Analysis

Piperidine derivatives are known to undergo various intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

3-(1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxazolidine-2,4-dione is part of the oxazolidinone class, a novel group of synthetic antibacterial agents. This class is known for its activity against gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), as well as selected anaerobic organisms. The oxazolidinones, such as linezolid, have set a precedent for the development of compounds with potent antibacterial properties. Research has demonstrated that structurally related oxazolidinones exhibit significant antibacterial properties, suggesting that this compound and its derivatives could be promising candidates for antibacterial therapy (Tucker et al., 1998).

Synthesis and Biological Activity

The compound and its analogs have been explored for various synthetic and biological applications. For instance, the synthesis of new compounds with the oxazolidine-2,4-dione framework, including those with antimicrobial activities, demonstrates the versatility of this chemical structure in medicinal chemistry. These efforts have led to the development of compounds that exhibit promising antibacterial and antifungal activities, highlighting the potential of this compound derivatives as a scaffold for the design of new therapeutic agents (Prakash et al., 2010).

Herbicidal Activity

In addition to its potential in medicinal chemistry, derivatives of this compound have been investigated for their herbicidal activities. The design and synthesis of 3-aminocarbonyl-2-oxazolidinethione derivatives containing a substituted pyridine ring revealed compounds with significant herbicidal efficacy against various weeds, suggesting applications in agricultural chemistry (Li et al., 2006).

Zukünftige Richtungen

The development of new drugs with potential antimicrobial activity is needed . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, “3-(1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxazolidine-2,4-dione” and its derivatives could be potential candidates for future drug development.

Wirkmechanismus

Target of Action

The compound 3-(1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxazolidine-2,4-dione is a functionalized cereblon ligand . Cereblon is a protein that plays a significant role in the pharmaceutical industry . It is used for the development of Thalidomide-based PROTACs (Proteolysis-Targeting Chimeras), which are a class of drugs designed to degrade disease-causing proteins in the body .

Mode of Action

This compound interacts with its target, cereblon, by forming a covalent bond . This allows it to act as a ligand, facilitating the degradation of specific proteins. The compound’s piperidine moiety plays a crucial role in this interaction .

Biochemical Pathways

The compound’s interaction with cereblon triggers a series of biochemical reactions that lead to the degradation of target proteins . This process involves the ubiquitin-proteasome system, a major pathway for protein degradation in cells . The downstream effects of this pathway can vary depending on the specific proteins being targeted.

Pharmacokinetics

Its design allows for rapid conjugation with carboxyl linkers due to the presence of an amine group, which may influence its bioavailability .

Result of Action

The primary result of the compound’s action is the targeted degradation of specific proteins . This can have various molecular and cellular effects, depending on the function of the proteins being degraded. For example, if the degraded proteins are involved in disease processes, this could potentially lead to therapeutic benefits .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the cellular environment can affect the compound’s stability and efficacy . Additionally, the presence of other molecules in the cell can also impact the compound’s ability to bind to its target and trigger protein degradation .

Biochemische Analyse

Biochemical Properties

It is known that this compound can be used as a functionalized cereblon ligand for the development of Thalidomide-based PROTACs . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .

Molecular Mechanism

It is known that this compound can be used to develop Thalidomide-based PROTACs , which are designed to degrade specific proteins within cells

Eigenschaften

IUPAC Name |

3-(1-pyridin-3-ylsulfonylpiperidin-4-yl)-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O5S/c17-12-9-21-13(18)16(12)10-3-6-15(7-4-10)22(19,20)11-2-1-5-14-8-11/h1-2,5,8,10H,3-4,6-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZNRCPTWSXSSOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)COC2=O)S(=O)(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Benzyl-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2837033.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2837034.png)

![4-Amino-5-[(4-bromophenyl)carbonyl]isoxazole-3-carboxamide](/img/structure/B2837035.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2837036.png)

![4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine;hydrochloride](/img/structure/B2837037.png)

![5-((2-chloro-6-fluorobenzyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2837046.png)

![N-(4-ethylphenyl)-2-(8-oxo-7-(phenylsulfonyl)-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)acetamide](/img/structure/B2837047.png)